molecular formula C6H12ClNO4 B6252889 2-amino-3-methylpentanedioic acid hydrochloride CAS No. 910548-31-1

2-amino-3-methylpentanedioic acid hydrochloride

Cat. No.: B6252889
CAS No.: 910548-31-1
M. Wt: 197.62 g/mol
InChI Key: IJUHLZXMNQGWBG-UHFFFAOYSA-N
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Description

2-amino-3-methylpentanedioic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO4. It is a derivative of pentanedioic acid, featuring an amino group and a methyl group attached to the carbon chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methylpentanedioic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpentanedioic acid and ammonia.

    Amination Reaction: The 3-methylpentanedioic acid undergoes an amination reaction where an amino group is introduced. This can be achieved using reagents like ammonium chloride in the presence of a catalyst.

    Hydrochloride Formation: The resulting amino acid is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-Scale Amination: Utilizing large reactors for the amination step, ensuring efficient mixing and reaction completion.

    Purification: The crude product is purified using crystallization or chromatography techniques to remove impurities.

    Hydrochloride Formation: The purified amino acid is converted to its hydrochloride form by treatment with hydrochloric acid in a controlled environment.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methylpentanedioic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the amino group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-amino-3-methylpentanedioic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 2-amino-3-methylpentanedioic acid hydrochloride exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, influencing their activity.

    Pathways Involved: It may modulate metabolic pathways, affecting the synthesis or degradation of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-methylbutanedioic acid hydrochloride
  • 2-amino-3-ethylpentanedioic acid hydrochloride
  • 2-amino-3-methylhexanedioic acid hydrochloride

Uniqueness

2-amino-3-methylpentanedioic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for targeted research applications where specific interactions are required.

Properties

CAS No.

910548-31-1

Molecular Formula

C6H12ClNO4

Molecular Weight

197.62 g/mol

IUPAC Name

2-amino-3-methylpentanedioic acid;hydrochloride

InChI

InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H

InChI Key

IJUHLZXMNQGWBG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)N.Cl

Purity

95

Origin of Product

United States

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